molecular formula C18H34BNO7Si B13434074 B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid

B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid

Cat. No.: B13434074
M. Wt: 415.4 g/mol
InChI Key: HFUDWKRDTFMANW-UHFFFAOYSA-N
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Description

B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid is a boronic acid derivative that contains a phenyl group substituted with a boronic acid moiety and a triethoxysilyl group

Properties

Molecular Formula

C18H34BNO7Si

Molecular Weight

415.4 g/mol

IUPAC Name

[3-[[2-hydroxy-3-(3-triethoxysilylpropoxy)propyl]amino]phenyl]boronic acid

InChI

InChI=1S/C18H34BNO7Si/c1-4-25-28(26-5-2,27-6-3)12-8-11-24-15-18(21)14-20-17-10-7-9-16(13-17)19(22)23/h7,9-10,13,18,20-23H,4-6,8,11-12,14-15H2,1-3H3

InChI Key

HFUDWKRDTFMANW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NCC(COCCC[Si](OCC)(OCC)OCC)O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid typically involves the reaction of phenylboronic acid with a suitable triethoxysilyl-containing reagent. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive boronic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with halides produces biaryl compounds, while oxidation reactions yield boronic esters or borates .

Mechanism of Action

The mechanism of action of B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing for the formation of siloxane bonds and the modification of surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid is unique due to the presence of both the boronic acid and triethoxysilyl groups. This combination allows for versatile applications in organic synthesis, materials science, and medicinal chemistry, providing functionalities that are not present in simpler boronic acid derivatives.

Biological Activity

B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, antibacterial, anticancer, and enzyme inhibition activities, based on various research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

B 3 2 Hydroxy 3 3 triethoxysilyl propoxy propyl amino phenyl boronic acid \text{B 3 2 Hydroxy 3 3 triethoxysilyl propoxy propyl amino phenyl boronic acid }

This compound features a boronic acid functional group, which is known for its ability to interact with diols and other biomolecules, making it valuable in medicinal chemistry and drug design.

1. Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. Recent studies have demonstrated that boronic acid derivatives possess significant antioxidant properties. For instance, a related compound showed an IC50 value of 0.11 µg/mL in the ABTS cation radical scavenging assay, indicating potent antioxidant capability .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound exhibited effective inhibition against Escherichia coli (ATCC 25922) at a concentration of 6.50 mg/mL, demonstrating its potential as an antibacterial agent .

3. Anticancer Activity

The anticancer properties of this compound have been highlighted in studies where it showed a significant cytotoxic effect on cancer cell lines. For example, it reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line . This suggests that the compound may be useful in developing therapeutic strategies for cancer treatment.

4. Enzyme Inhibition Activities

The compound also exhibits enzyme inhibition activities that are beneficial in therapeutic applications:

Enzyme IC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antityrosinase11.52 ± 0.46

These values indicate that the compound can effectively inhibit key enzymes involved in various biological processes, potentially leading to therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies and Applications

Several case studies have explored the applications of boronic acid derivatives in formulations:

  • A cream formulation incorporating a related boronic ester compound demonstrated not only antioxidant and antibacterial activities but also favorable dermatological properties after extensive testing .
  • The development of drug delivery systems using phenylboronic acid has shown promising results in enhancing the solubility and bioavailability of hydrophobic drugs like curcumin, indicating potential applications in cancer therapy .

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